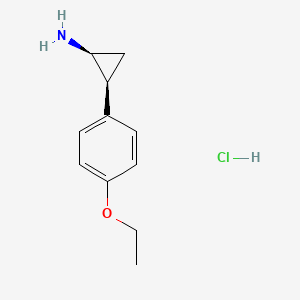
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. Compounds of this nature are often of interest in medicinal chemistry due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where an alkene reacts with diiodomethane and a zinc-copper couple.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Ethoxy Group Addition: The ethoxy group can be added through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Uniqueness
The unique combination of the cyclopropane ring, ethoxy group, and amino group in (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11-;/m0./s1 |
InChI Key |
ANIFDPYYESFYPN-ACMTZBLWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2C[C@@H]2N.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
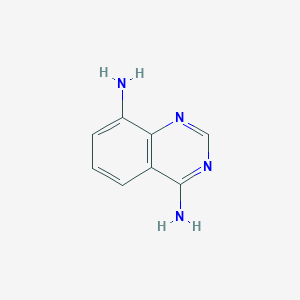
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
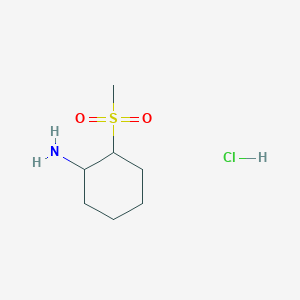
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
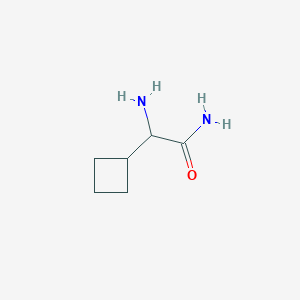
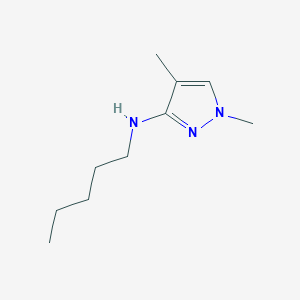
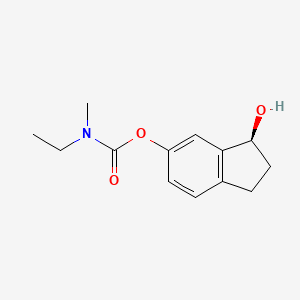
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
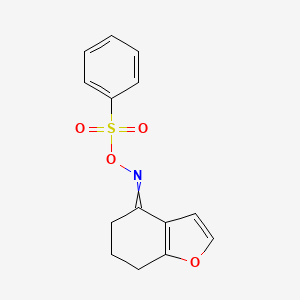
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
